molecular formula C9H8O4 B12517244 1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one

1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one

Katalognummer: B12517244
Molekulargewicht: 180.16 g/mol
InChI-Schlüssel: BCJOWOMWXPBDQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one is an organic compound with the molecular formula C9H8O4 and a molecular weight of 180.16 g/mol This compound is characterized by the presence of a hydroxybenzo[d][1,3]dioxole moiety, which is a fused ring system containing both benzene and dioxole rings

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one typically involves the use of starting materials such as 4-hydroxybenzaldehyde and 1,3-dioxolane. One common synthetic route involves the condensation of 4-hydroxybenzaldehyde with 1,3-dioxolane in the presence of an acid catalyst, followed by oxidation to yield the desired product . The reaction conditions often include refluxing the reaction mixture in a suitable solvent, such as ethanol or methanol, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The compound is typically purified by recrystallization or chromatography techniques to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(Benzo[d][1,3]dioxol-5-yl)ethan-1-one: Similar structure but lacks the hydroxy group.

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Contains an alcohol group instead of a ketone.

    1-(Benzo[d][1,3]dioxol-5-yl)pentan-1-one: Longer carbon chain.

Uniqueness

1-(4-Hydroxybenzo[d][1,3]dioxol-5-yl)ethan-1-one is unique due to the presence of both a hydroxy group and a dioxole ring system, which contribute to its distinct chemical reactivity and potential biological activities. The hydroxy group enhances its solubility and ability to form hydrogen bonds, while the dioxole ring system provides structural stability and rigidity .

Eigenschaften

Molekularformel

C9H8O4

Molekulargewicht

180.16 g/mol

IUPAC-Name

1-(4-hydroxy-1,3-benzodioxol-5-yl)ethanone

InChI

InChI=1S/C9H8O4/c1-5(10)6-2-3-7-9(8(6)11)13-4-12-7/h2-3,11H,4H2,1H3

InChI-Schlüssel

BCJOWOMWXPBDQF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=C(C2=C(C=C1)OCO2)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.